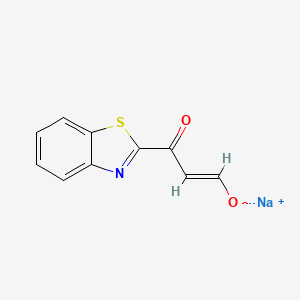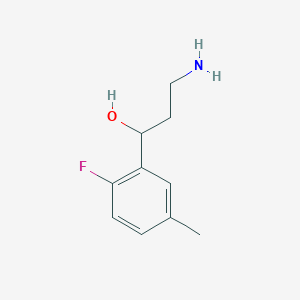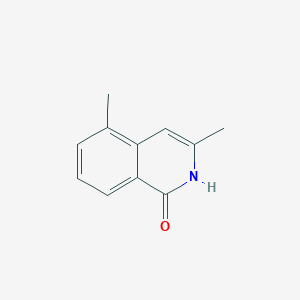
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C₁₁H₁₁NO It belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This typically includes optimizing reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include methyl bromoacetate for N-alkylation and various oxidizing agents for the oxidation step . The reactions are typically carried out in solvents such as acetonitrile at elevated temperatures (e.g., 60°C) .
Major Products
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit various biological activities .
科学研究应用
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
作用机制
The mechanism of action of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit biological activities by binding to certain enzymes and receptors, thereby modulating their function . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
3,5-Dimethyl-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolinone: This compound shares a similar core structure but lacks the methyl substituents at the 3 and 5 positions.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives have various alkyl groups attached to the nitrogen atom, which can influence their biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biostability and pharmacological properties .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
3,5-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)6-8(2)12-11(9)13/h3-6H,1-2H3,(H,12,13) |
InChI 键 |
LDCZFYPXZWCREN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(NC(=O)C2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


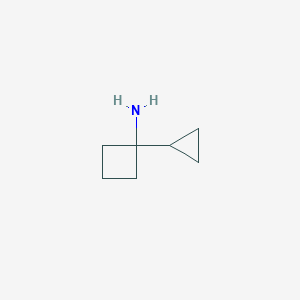

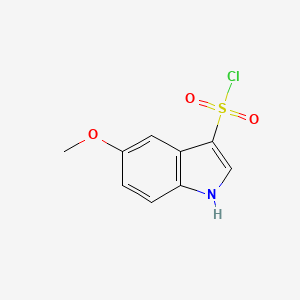
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)


